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Compound of Interest

Compound Name: 5-lodo-2-aminoindane

Cat. No.: B145790

An In-depth Technical Guide to 5-lodo-2-aminoindane (5-1Al) as a Rigid Analogue of p-
lodoamphetamine (PIA)

Introduction

5-lodo-2-aminoindane (5-1Al) is a synthetic compound of the 2-aminoindane family, which acts
as a monoamine releasing agent.[1] It was developed in the 1990s by a team at Purdue
University led by David E. Nichols.[1] 5-1Al is a rigid analogue of para-iodoamphetamine (PIA),
a halogenated amphetamine known for its potent effects on the serotonin system and its
associated neurotoxicity.[2][3] The core concept behind the design of 5-1Al was to create a
molecule with a conformationally restricted structure to investigate the structure-activity
relationships (SAR) of PIA.[3][4] By incorporating the flexible ethylamine side chain of
amphetamine into a rigid indane ring system, researchers aimed to reduce or eliminate the
serotonergic neurotoxicity observed with PIA while retaining its characteristic psychoactive
effects.[3][5]

This technical guide provides a comprehensive overview of 5-1Al, focusing on its relationship to
PIA. It is intended for researchers, scientists, and drug development professionals, offering
detailed information on the chemistry, pharmacology, experimental protocols, and the critical
insights gained from studying this rigid analogue.

Chemical Profile and Synthesis
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5-1Al, with the IUPAC name 5-iodo-2,3-dihydro-1H-inden-2-amine, is structurally related to both
2-aminoindane and PIA.[4][6] The indane structure effectively locks the side chain of the
analogous amphetamine into a specific spatial orientation.

para-lodoamphetamine (PIA), or 4-iodoamphetamine (4-1A), is a phenethylamine and
amphetamine derivative.[2] Its synthesis can be achieved through various methods, including
the diazotization of p-aminophentermine followed by decomposition of the diazonium salt with
potassium iodide.[7]

5-lodo-2-aminoindane (5-1Al) synthesis has been described in the scientific literature. One
notable method begins with (S)-Phenylalanine, which is first protected with a trifluoroacetyl
group. The resulting compound undergoes direct iodination. Subsequently, a Friedel-Crafts
reaction induces cyclization, followed by reduction steps to form the indan derivative. The final
product is isolated as a hydrochloride salt to improve solubility for pharmacological studies.[4]

[8]

Pharmacological Profile: A Comparative Analysis

The primary mechanism of action for both 5-1AlI and PIA is the release of monoamines,
particularly serotonin (5-HT).[2][4] They function as substrates for the serotonin transporter
(SERT), leading to its reversal and the subsequent non-vesicular release of 5-HT into the
synaptic cleft.[6]

Data Presentation: In Vitro Pharmacology

The following table summarizes the in vitro data for 5-1Al and PIA, comparing their potency as
inhibitors of monoamine uptake.
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Note: PCA (p-chloroamphetamine) is a potent and well-characterized serotonin releasing agent
and neurotoxin often used as a reference compound.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1826785/
https://pubmed.ncbi.nlm.nih.gov/1826785/
https://www.omicsonline.org/is-the-5-iodo-2-aminoindan-5-iai-the-new-mdma-2155-6105.1000134.php?aid=8608
https://www.omicsonline.org/is-the-5-iodo-2-aminoindan-5-iai-the-new-mdma-2155-6105.1000134.php?aid=8608
https://en.wikipedia.org/wiki/Para-Iodoamphetamine
https://en.wikipedia.org/wiki/Para-Iodoamphetamine
https://www.researchgate.net/publication/235370309_5-Iodo-2-aminoindan_5-IAI_Chemistry_pharmacology_and_toxicology_of_a_research_chemical_producing_MDMA-like_effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Data Presentation: In Vivo Neurotoxicity

A key objective in the development of 5-1Al was to create a non-neurotoxic analogue of PIA.[3]
The table below presents the results of in vivo studies assessing serotonergic deficits following
high-dose administration of the compounds.

%
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These results confirm that while PIA produces significant serotonergic deficits, its rigid
analogue 5-IAl is substantially less neurotoxic.[3] Neither compound was found to affect
catecholamine levels.[3]

Behavioral Effects

In animal drug discrimination tests, both 5-IAl and PIA fully substitute for 3,4-
methylenedioxymethamphetamine (MDMA), indicating they produce similar subjective
entactogenic effects in rodents.[1][2][3] Anecdotal human reports describe the effects of 5-1Al
as entactogenic, promoting sociability and trust, but with notably less euphoria and stimulation
compared to MDMA.[1] The typical human dosage is reported to be between 100 to 200 mg
with a duration of 2 to 4 hours.[1]

Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay

This in vitro assay is fundamental for determining a compound's potency at inhibiting the
reuptake of neurotransmitters like serotonin.

Methodology:

e Synaptosome Preparation: Cerebral cortices from rats are dissected and homogenized in a
sucrose solution. The homogenate is centrifuged to pellet cellular debris, and the resulting
supernatant is further centrifuged at high speed to isolate the synaptosomes (nerve
terminals), which are then resuspended in a buffer.

 Incubation: Aliquots of the synaptosome preparation are pre-incubated with various
concentrations of the test compounds (e.g., 5-1Al, PIA) or a vehicle control.

o Uptake Initiation: The uptake reaction is initiated by adding a low concentration of a
radiolabeled neurotransmitter, such as [3H]-Serotonin ([3H]-5-HT).

o Uptake Termination: After a short incubation period (typically a few minutes) at 37°C, the
uptake is terminated by rapid filtration through glass fiber filters, which traps the
synaptosomes but allows the unbound radioligand to pass through. The filters are washed
immediately with ice-cold buffer to remove any non-specifically bound radioligand.
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» Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
radioligand uptake (IC50 value) is calculated by non-linear regression analysis of the
concentration-response curves.
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Workflow for an in vitro monoamine uptake inhibition assay.
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In Vivo Neurotoxicity Assessment

This protocol outlines the general procedure for evaluating the long-term effects of a compound
on brain monoamine systems in rodents.

Methodology:

» Drug Administration: Animals (typically rats) are administered a high dose of the test
compound (e.g., 40 mg/kg of 5-IAl or PIA) or a saline vehicle control, often via subcutaneous
or intraperitoneal injection.

o Washout Period: The animals are returned to their housing for a washout period, typically
one week, to allow for the clearance of the drug and its acute effects.[3]

 Tissue Collection: Following the washout period, the animals are euthanized. The brains are
rapidly removed, and specific regions of interest, such as the cortex and hippocampus, are
dissected on ice.

o Neurochemical Analysis: The concentrations of monoamines (5-HT, dopamine) and their
metabolites (e.g., 5-HIAA) in the tissue samples are quantified. High-Performance Liquid
Chromatography (HPLC) with electrochemical detection is a standard method for this
analysis.

o Receptor Density Analysis: The density of monoamine transporters (e.g., 5-HT uptake sites)
can be measured using autoradiography with a specific radioligand.

 Statistical Analysis: The data from the drug-treated group are compared to the saline control
group using appropriate statistical tests to determine if there are significant reductions in
neurochemical markers.
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Generalized workflow for in vivo neurotoxicity assessment.

The Rigid Analogue Concept and SAR

The study of 5-1Al as a rigid analogue of PIA provides crucial insights into the structural
requirements for both pharmacological activity and neurotoxicity.

By constraining the flexible side chain of PIA, 5-1Al adopts a specific conformation that is still
recognized by the serotonin transporter, as evidenced by its activity as a serotonin releaser.[3]
However, this rigid structure appears to be incompatible with the molecular cascade that leads
to serotonergic neurotoxicity. This suggests that a specific conformation, likely one that is less
favored in the rigid indane structure, is necessary for the neurotoxic effects of halogenated
amphetamines.

The reduced neurotoxicity of 5-IAl demonstrates that the entactogenic, MDMA-like subjective
effects can be dissociated from the long-term serotonergic damage, a finding of significant
importance for the development of safer therapeutic agents.[3]
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Structural relationship between Amphetamine, PIA, and 5-1Al.

Conclusion

5-lodo-2-aminoindane serves as a pivotal research tool in neuropharmacology. As a rigid
analogue of p-iodoamphetamine, it has been instrumental in demonstrating that the potent
serotonin-releasing properties of halogenated amphetamines can be separated from their
neurotoxic effects.[3] The data clearly indicate that while 5-1Al retains MDMA-like behavioral
effects, its rigid structure significantly attenuates the long-term serotonergic deficits
characteristic of PIA.[3] This principle of conformational restriction has profound implications for
rational drug design, guiding efforts to create novel therapeutic agents with improved safety
profiles. Despite its scientific value, 5-IAl has also appeared on the recreational drug market as
a "legal high," underscoring the need for continued monitoring and research into this class of
compounds.[6][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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